molecular formula C10H7BrF6O B13707235 2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13707235
M. Wt: 337.06 g/mol
InChI Key: QQARSIPUNOXZTQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound characterized by the presence of a bromine atom, a methyl group, and a hexafluoroisopropanol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-methylphenol to obtain 3-bromo-4-methylphenol, which is then reacted with hexafluoroacetone under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hexafluoroisopropanol group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hexafluoroisopropanol groups can enhance binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexafluoroisopropanol group in 2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol imparts unique properties such as increased hydrophobicity and stability, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C10H7BrF6O

Molecular Weight

337.06 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H7BrF6O/c1-5-2-3-6(4-7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3

InChI Key

QQARSIPUNOXZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)Br

Origin of Product

United States

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